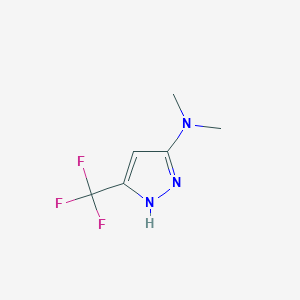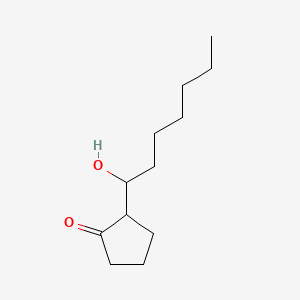
2-Amino-9-(pyridin-3-ylmethyl)-1H-purin-6(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-9-(pyridin-3-ylmethyl)-1H-purin-6(9H)-one is a heterocyclic compound that belongs to the purine family. It is characterized by the presence of a pyridine ring attached to the purine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(pyridin-3-ylmethyl)-1H-purin-6(9H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-diaminopurine and 3-pyridinemethanol.
Condensation Reaction: The key step involves the condensation of 2,6-diaminopurine with 3-pyridinemethanol under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The condensation reaction is carried out in large-scale reactors with precise control over temperature and pH.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the synthesis.
Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-(pyridin-3-ylmethyl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring, leading
Properties
CAS No. |
104162-66-5 |
|---|---|
Molecular Formula |
C11H10N6O |
Molecular Weight |
242.24 g/mol |
IUPAC Name |
2-amino-9-(pyridin-3-ylmethyl)-1H-purin-6-one |
InChI |
InChI=1S/C11H10N6O/c12-11-15-9-8(10(18)16-11)14-6-17(9)5-7-2-1-3-13-4-7/h1-4,6H,5H2,(H3,12,15,16,18) |
InChI Key |
FWGSCBXLUQAPSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=NC3=C2N=C(NC3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3,5,6-Tetrahydrobenzo[b][1,5]diazocin-4(1H)-one](/img/structure/B8752554.png)

![methyl 5-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8752586.png)



![2H-Pyrido[1,2-a]pyrazin-1(6H)-one,3,4,7,8-tetrahydro-(9CI)](/img/structure/B8752608.png)





